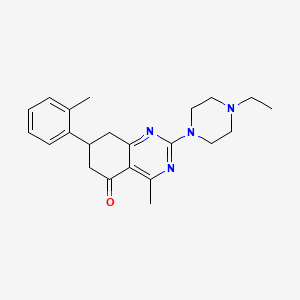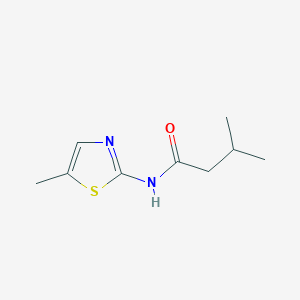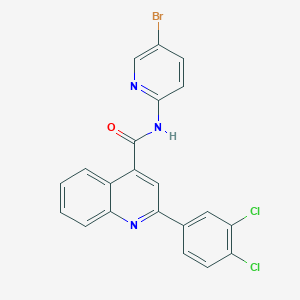![molecular formula C19H19ClN2O3 B4665609 1,3-Benzodioxol-5-yl-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone](/img/structure/B4665609.png)
1,3-Benzodioxol-5-yl-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone
Overview
Description
1,3-Benzodioxol-5-yl-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzodioxole ring fused with a piperazine moiety, which is further substituted with a chlorophenyl group.
Preparation Methods
The synthesis of 1,3-Benzodioxol-5-yl-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzodioxole derivative with piperazine in the presence of a suitable catalyst.
Chlorophenyl Substitution: The final step involves the substitution of the piperazine derivative with a chlorophenyl group using a chlorinating agent such as thionyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1,3-Benzodioxol-5-yl-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1,3-Benzodioxol-5-yl-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a lead compound for designing drugs with anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Comparison with Similar Compounds
1,3-Benzodioxol-5-yl-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone can be compared with other benzodioxole derivatives and piperazine-based compounds:
Benzodioxole Derivatives: Compounds like 1,3-benzodioxol-5-yl-acetic acid and 1,3-benzodioxol-5-yl-methylamine share similar structural features but differ in their biological activities and applications.
Piperazine-Based Compounds: Compounds such as 1-(2-chlorophenyl)piperazine (mCPP) and 1-(3-chlorophenyl)piperazine (mCPP) are structurally related but have different pharmacological profiles and uses.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-4-2-1-3-15(16)12-21-7-9-22(10-8-21)19(23)14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRQMTVLFNZRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4665528.png)

![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B4665548.png)

![1-(DIFLUOROMETHYL)-N~4~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4665561.png)
![ethyl N-[3-(benzoylamino)benzoyl]glycinate](/img/structure/B4665569.png)
![N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4665574.png)
![methyl 3-[(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4665575.png)
![2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide](/img/structure/B4665583.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4665585.png)
![4-[((E)-1-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4665587.png)
![2,4-dichloro-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4665603.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4665605.png)

